molecular formula C38H54Cl2N4O B12301876 6-[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride

6-[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride

Cat. No.: B12301876
M. Wt: 653.8 g/mol
InChI Key: ATDODHVIKOGGOS-UHFFFAOYSA-N
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Description

6-[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride is a complex organic compound with a unique structure. This compound is characterized by its indolium core, which is a derivative of indole, a heterocyclic aromatic organic compound. The presence of multiple double bonds and the hexanoylamino group adds to its complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride involves multiple steps, starting from the basic indole structure. The process typically includes:

    Formation of the Indolium Core: This step involves the alkylation of indole to form the indolium ion.

    Addition of the Hexanoylamino Group: This involves the reaction of the indolium ion with hexanoic acid or its derivatives under acidic conditions.

    Formation of the Penta-2,4-dienylidene Group: This step involves the reaction of the intermediate with a suitable diene compound under controlled conditions to form the penta-2,4-dienylidene group.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction pathways would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the indolium core and the penta-2,4-dienylidene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms.

Scientific Research Applications

6-[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 6-[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Specific Receptors: The indolium core may interact with certain receptors, modulating their activity.

    Inhibiting Enzymes: The compound may inhibit specific enzymes, affecting various biochemical pathways.

    Inducing Cellular Responses: The compound may induce cellular responses, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Similar Compounds

    2,2′-Binaphthyl-6,6′-dicarboxylic acid: A compound with a similar aromatic structure.

    2-[2-(Dimethylamino)ethoxy]ethanol: A compound with similar functional groups.

Uniqueness

6-[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride is unique due to its complex structure, which includes multiple functional groups and double bonds

Properties

Molecular Formula

C38H54Cl2N4O

Molecular Weight

653.8 g/mol

IUPAC Name

6-[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride

InChI

InChI=1S/C38H52N4O.2ClH/c1-37(2)30-20-13-15-22-32(30)41(5)34(37)24-10-8-11-25-35-38(3,4)31-21-14-16-23-33(31)42(35)29-19-9-12-26-36(43)40-28-18-7-6-17-27-39;;/h8,10-11,13-16,20-25H,6-7,9,12,17-19,26-29,39H2,1-5H3;2*1H

InChI Key

ATDODHVIKOGGOS-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCC[NH3+])(C)C)C)C.[Cl-].[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCC[NH3+])(C)C)C)C.[Cl-].[Cl-]

Origin of Product

United States

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